Gomisin M2
Overview
Description
Gomisin M2 is a naturally occurring lignan compound isolated from the fruit of the Schisandra chinensis plant. It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . This compound has been studied for its potential therapeutic effects in various inflammatory and allergic conditions .
Mechanism of Action
Target of Action
Gomisin M2, also known as (+)-Gomisin M2 or UNII-1A09299J9W, is a lignan isolated from the fruits of Schisandra rubriflora . It has been found to exhibit anti-HIV activity , and it primarily targets the replication of H9 lymphocytes . It also interacts with mast cells, inhibiting their activation .
Mode of Action
This compound interacts with its targets by inhibiting the replication of H9 lymphocytes, which are a type of white blood cell that plays a crucial role in the immune system . It also inhibits the activation of mast cells, which are cells that play a key role in the immune response .
Biochemical Pathways
This compound affects several biochemical pathways. It alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways . It also suppresses the expression of signal transducer and activator of transcription 1 and nuclear factor-κB in activated keratinocytes . In addition, it inhibits the Lyn and Fyn pathways in mast cells .
Pharmacokinetics
It is known that this compound is orally administered , suggesting that it is absorbed through the gastrointestinal tract. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It has been shown to suppress symptoms of psoriasis, as evidenced by reductions in skin thickness, psoriasis area severity index scores for psoriasis lesions, transepidermal water loss, and myeloperoxidase-associated cell infiltration . Furthermore, this compound reduces the pathologically increased levels of immunoglobulin G2a, myeloperoxidase, and tumor necrosis factor-α in the serum .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in alleviating psoriasis-like skin inflammation was demonstrated in a study where the compound was topically applied to the back skin of mice for 7 consecutive days . .
Biochemical Analysis
Cellular Effects
Gomisin M2 has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of triple-negative breast cancer cell lines . In the context of skin inflammation, this compound has been observed to suppress symptoms of psoriasis, reducing skin thickness, psoriasis area severity index scores for psoriasis lesions, transepidermal water loss, and myeloperoxidase (MPO)-associated cell infiltration .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the expression of signal transducer and activator of transcription 1 and nuclear factor-κB in activated keratinocytes . These inhibitory effects are dependent on the suppression of FcεRI-mediated activation of signaling molecules .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, oral administration of this compound in a dose-dependent manner has been found to suppress passive cutaneous anaphylaxis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gomisin M2 is primarily obtained through extraction and purification from the Schisandra chinensis plant. The process involves crushing the plant material and using solvents for extraction. The extract is then subjected to distillation and crystallization to isolate and purify this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction using organic solvents followed by chromatographic techniques to achieve high purity. The process is optimized to ensure maximum yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Gomisin M2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Comparison with Similar Compounds
Gomisin M2 is part of a group of lignans found in Schisandra chinensis. Similar compounds include:
- Gomisin A
- Gomisin N
- Schisandrin B
- Schisandrin C
Uniqueness
This compound is unique due to its specific molecular structure and the range of biological activities it exhibits. While other lignans also possess beneficial properties, this compound has shown particular promise in anti-inflammatory and anti-allergic applications .
Properties
IUPAC Name |
(9S,10R)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXWOMYBJCSQB-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82425-45-4 | |
Record name | Gomisin M2, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GOMISIN M2, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A09299J9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.